molecular formula C21H24N2O3 B2412746 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide CAS No. 2418715-17-8

4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide

Cat. No.: B2412746
CAS No.: 2418715-17-8
M. Wt: 352.434
InChI Key: XTVKPVLMVZMONQ-UHFFFAOYSA-N
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Description

4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a cyclopropylmethyl group attached to an aziridine ring, which is further connected to a methoxyphenoxy moiety and a methylbenzamide group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the aziridine nitrogen with cyclopropylmethyl bromide in the presence of a base such as sodium hydride.

    Formation of the Methoxyphenoxy Intermediate: This intermediate can be prepared by reacting 4-hydroxy-3-methylbenzoic acid with methanol in the presence of a dehydrating agent like sulfuric acid.

    Coupling Reactions: The final coupling of the aziridine derivative with the methoxyphenoxy intermediate is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the aziridine ring to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring to form substituted amines or thioethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted amines, thioethers.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of aziridine-containing molecules on biological systems. Aziridines are known for their ability to alkylate DNA, making them useful in the study of DNA interactions and potential anticancer properties.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Compounds containing aziridine rings have shown promise as anticancer agents due to their ability to interfere with DNA replication.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced mechanical strength or chemical resistance.

Mechanism of Action

The mechanism of action of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide involves its interaction with biological macromolecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This alkylation can disrupt normal cellular processes, leading to cell death, which is particularly useful in targeting cancer cells.

Molecular Targets and Pathways

    DNA Alkylation: The compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription.

    Protein Modification: It can also modify proteins by reacting with nucleophilic amino acid residues, potentially altering protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-Containing Compounds: Other aziridine-containing compounds include aziridine-2-carboxylic acid and aziridine-2-methanol, which also exhibit high reactivity and potential biological activity.

    Cyclopropylmethyl Derivatives: Compounds like cyclopropylmethylamine and cyclopropylmethyl chloride share the cyclopropylmethyl group but differ in their overall structure and reactivity.

Uniqueness

4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an aziridine ring and a cyclopropylmethyl group makes it a versatile compound for various applications in research and industry.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14-10-16(21(22)24)4-9-20(14)26-19-7-5-18(6-8-19)25-13-17-12-23(17)11-15-2-3-15/h4-10,15,17H,2-3,11-13H2,1H3,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVKPVLMVZMONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)OC2=CC=C(C=C2)OCC3CN3CC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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